LB102 -

LB102

Catalog Number: EVT-1535072
CAS Number:
Molecular Formula: C17H26N2O6
Molecular Weight: 354.403
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LB102 is a novel potent, selective serine/threonine protein phosphatase 2A (PP2A) inhibitor.
Overview

LB102 is a small molecule compound primarily being investigated for its potential use in treating schizophrenia. It is classified as a dopamine D2 receptor antagonist and is an N-methylated analogue of amisulpride, a well-known antipsychotic medication. The development of LB102 aims to leverage the clinical success of amisulpride while addressing specific pharmacological properties that may enhance its therapeutic efficacy and safety profile. The current research focuses on evaluating LB102's safety, tolerability, and pharmacokinetics through Phase 1 clinical trials involving healthy volunteers .

Source and Classification

LB102 was developed by LB Pharmaceuticals and is currently undergoing clinical evaluation. The classification of LB102 as a small molecule compound indicates its potential for oral administration and its ability to penetrate biological membranes effectively. As a dopamine D2 receptor antagonist, it targets specific pathways associated with schizophrenia, aiming to modulate neurotransmitter activity in the brain .

Synthesis Analysis

Methods

The synthesis of LB102 involves several organic chemistry techniques typical for small molecule drug development. While specific synthetic routes for LB102 are not detailed in the available literature, compounds like it are generally synthesized through multi-step reactions, including:

  • Amine Alkylation: Involving the introduction of methyl groups to the amisulpride structure.
  • Purification Techniques: Such as recrystallization or chromatography to achieve high purity levels.

Technical Details

The synthesis process must ensure that the final product maintains structural integrity and desired pharmacological properties. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the molecular structure and purity of LB102 during development.

Molecular Structure Analysis

Structure

LB102's molecular structure is characterized by its modification of the amisulpride framework through N-methylation. This alteration potentially impacts its binding affinity and selectivity towards dopamine receptors.

Data

While specific structural data such as molecular formula or 3D conformation were not provided in the search results, typical structural data for small molecules like LB102 would include:

  • Molecular Formula: Cx_{x}Hy_{y}Nz_{z}On_{n}
  • Molecular Weight: Calculated based on the constituent atoms.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving LB102 would include its interaction with dopamine receptors in the brain. As a dopamine D2 receptor antagonist, it competes with dopamine for binding sites, thereby modulating neurotransmission.

Technical Details

Mechanism of Action

Process

LB102 operates by antagonizing dopamine D2 receptors, which are implicated in psychotic disorders such as schizophrenia. By blocking these receptors, LB102 may reduce dopaminergic overactivity associated with psychosis.

Data

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties (e.g., melting point, solubility) were not detailed in the search results, these characteristics are crucial for formulation development. Generally, small molecules like LB102 should exhibit favorable solubility profiles to enhance bioavailability.

Chemical Properties

Chemical properties relevant to LB102 include stability under physiological conditions, reactivity with biological macromolecules, and metabolic pathways following administration. Understanding these properties will inform both safety assessments and therapeutic potential.

Applications

LB102 is primarily being investigated for its application in treating schizophrenia. The ongoing Phase 1 studies aim to establish its safety profile before advancing to trials involving actual patients with schizophrenia. Successful outcomes could lead to new treatment options that improve upon existing therapies like amisulpride by offering better efficacy or reduced side effects .

Molecular Pharmacology of LB-102

Receptor Binding Profile and Selectivity

Dopamine D2/D3 Receptor Antagonism

LB-102 functions as a high-affinity antagonist at dopamine D₂ and D₃ receptors, with binding constants (Kᵢ) of 2.8 nM and 3.2 nM, respectively [1] [10]. This dual antagonism disrupts dopaminergic hyperactivity in the mesolimbic pathway, a core mechanism for alleviating positive symptoms of schizophrenia (e.g., hallucinations). Positron emission tomography (PET) studies using ¹¹C-raclopride demonstrate that a single 50 mg dose achieves 60–80% striatal D₂ receptor occupancy (RO) for 24 hours—surpassing the occupancy duration of most atypical antipsychotics [1] [4]. Notably, maximum RO lags behind peak plasma concentrations, indicating complex binding kinetics distinct from traditional D₂ antagonists [1].

Table 1: Dopamine Receptor Binding Kinetics of LB-102

ReceptorAffinity (Kᵢ, nM)Occupancy at 50 mg (%)Duration (h)
D₂2.860–8024
D₃3.2Not reportedNot reported

Serotonin 5-HT7 Receptor Inhibition

LB-102 inhibits serotonin 5-HT₇ receptors with a Kᵢ of 22 nM [1] [7]. This antagonism is clinically significant due to 5-HT₇'s role in regulating circadian rhythms, mood, and cognitive function. Preclinical studies link 5-HT₇ blockade to antidepressant effects and REM sleep reduction—a pattern observed in antidepressant-responsive states [7]. The 5-HT₇ activity may contribute to LB-102’s potential efficacy against negative symptoms (e.g., anhedonia) and mood disturbances in schizophrenia, though clinical validation is ongoing [6] [10].

Comparative Analysis of Off-Target Receptor Affinity

LB-102 exhibits exceptional selectivity for D₂/D₃/5-HT₇ receptors over off-target sites. Critical analyses show negligible affinity (>1,000 nM Kᵢ) for:

  • Muscarinic M₁ receptors (avoids anticholinergic effects like cognitive blunting) [4] [9]
  • Histamine H₁ receptors (minimizes sedation and weight gain) [9]
  • Adrenergic α₁ receptors (reduces orthostatic hypotension risk) [9]This distinguishes LB-102 from multi-receptor antipsychotics (e.g., quetiapine, clozapine) and aligns it with "functionally selective" agents that minimize off-target liabilities [4] [9].

Structural Modifications from Amisulpride

N-Methylation and Blood-Brain Barrier Permeability

LB-102 is synthesized via N-methylation of amisulpride’s benzamide group, converting the secondary amine to a tertiary amine [3] [10]. This modification increases lipophilicity (measured as logP +0.5 vs. amisulpride), enhancing passive diffusion across the blood-brain barrier (BBB) [10]. Crucially, N-methylation reduces affinity for P-glycoprotein (P-gp) efflux transporters, which restrict amisulpride’s brain penetration [9] [10]. Consequently, LB-102 achieves higher brain-to-plasma concentration ratios at lower doses:

  • 50 mg LB-10260–80% D₂ RO [1] [4]
  • 630 mg amisulpride70% D₂ RO [1] [10]

Table 2: Impact of N-Methylation on Pharmacokinetic Properties

PropertyAmisulprideLB-102Functional Outcome
Lipophilicity (logP)LowModerateEnhanced BBB penetration
P-gp SubstrateYesNoReduced peripheral efflux
Dose for 70% RO630 mg50 mgLower peripheral exposure, fewer off-target effects

Pharmacokinetic Optimization for Once-Daily Dosing

The improved BBB permeability enables optimized pharmacokinetics for sustained receptor engagement:

  • Extended Half-Life: LB-102’s plasma half-life (t₁/₂) supports 24-hour D₂ occupancy after once-daily dosing, confirmed via PET scans at 2.5 h, 7.5 h, and 23.5 h post-administration [1] [3].
  • Steady-State Consistency: At 50 mg/day, striatal RO remains stable (60–80%) across dosing intervals with minimal peak-trough fluctuations [1] [6].
  • Reduced Peripheral Load: Lower doses decrease exposure to peripheral organs, mitigating risks like QT prolongation linked to high-dose amisulpride [6] [10]. This pharmacokinetic profile underpins LB-102’s suitability for long-acting injectable (LAI) formulations currently in development [6].

Properties

Product Name

LB102

IUPAC Name

(1R,2S,3R,4S)-3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Molecular Formula

C17H26N2O6

Molecular Weight

354.403

InChI

InChI=1S/C17H26N2O6/c1-17(2,3)25-16(23)19-8-6-18(7-9-19)14(20)12-10-4-5-11(24-10)13(12)15(21)22/h10-13H,4-9H2,1-3H3,(H,21,22)/t10-,11+,12-,13+/m0/s1

InChI Key

QJMAFHBXQNFFKL-QNWHQSFQSA-N

SMILES

O=C([C@@H]1[C@@](O2)([H])CC[C@@]2([H])[C@@H]1C(N3CCN(C(OC(C)(C)C)=O)CC3)=O)O

Solubility

Soluble in DMSO

Synonyms

LB102; LB-102; LB 102

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.